molecular formula C7H7BF2O3 B2792130 2,3-Difluoro-5-methoxyphenylboronic acid CAS No. 2230876-12-5

2,3-Difluoro-5-methoxyphenylboronic acid

Cat. No. B2792130
CAS RN: 2230876-12-5
M. Wt: 187.94
InChI Key: CRKNAXQKXWMQEI-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxyphenylboronic acid (DFB) is a boronic acid derivative . It is a white powder commonly used in the synthesis of pharmaceutical compounds and organic materials.


Synthesis Analysis

DFB can be synthesized via several methods, including the Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the direct fluorination of phenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DFB. This reaction involves the reaction of phenylboronic acid with 2,3-difluoro-5-iodobenzene in the presence of a palladium catalyst to form DFB.


Molecular Structure Analysis

The molecular formula of DFB is C7H7BF2O3 . It has a molecular weight of 187.94 g/mol . DFB can be analyzed using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).


Chemical Reactions Analysis

DFB is a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists that function as therapeutic agents for the treatment of influenza infections . It is also involved in the Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

DFB is a white crystalline powder with a molecular weight of 182.94 g/mol. It has a melting point of 150-152℃ and a boiling point of 369.1℃. DFB is soluble in methanol, ethanol, acetone, and dichloromethane, but insoluble in water.

Scientific Research Applications

Suzuki–Miyaura Coupling

(SM Coupling): is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. The success of SM coupling largely relies on the use of organoboron reagents, which readily transmetalate with palladium(II) complexes. Specifically, (2,3-Difluoro-5-methoxyphenyl)boronic acid serves as an effective boron reagent in SM coupling reactions .

Mechanism::

Heterocyclic Synthesis

Researchers have employed this boronic acid derivative to synthesize various heterocyclic compounds. Notably, it has been utilized in the preparation of pyrazolopyridines, benzoxazepinones, and imidazoles.

Aromatization Reagents

Arylboronic acids, including (2,3-Difluoro-5-methoxyphenyl)boronic acid, serve as safe and environmentally friendly aromatization reagents. They find applications in the production of fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .

Protodeboronation Reactions

In specific synthetic pathways, protodeboronation reactions involving boronic acids have been explored. For instance, less nucleophilic boron ate complexes can be used to prevent unwanted aryl addition during the synthesis of complex molecules .

Mechanism of Action

Target of Action

The primary target of (2,3-Difluoro-5-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The primary biochemical pathway affected by (2,3-Difluoro-5-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.

Result of Action

The result of the action of (2,3-Difluoro-5-methoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .

Action Environment

The action of (2,3-Difluoro-5-methoxyphenyl)boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability of the boronic acid reagent also contributes to the efficacy and stability of the compound’s action .

Safety and Hazards

DFB is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wear personal protective equipment, and avoid contact with skin and eyes .

properties

IUPAC Name

(2,3-difluoro-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKNAXQKXWMQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluoro-5-methoxyphenyl)boronic acid

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